molecular formula C6H6O2 B1360023 2,4-Hexadiyne-1,6-diol CAS No. 3031-68-3

2,4-Hexadiyne-1,6-diol

Cat. No.: B1360023
CAS No.: 3031-68-3
M. Wt: 110.11 g/mol
InChI Key: JXMQYKBAZRDVTC-UHFFFAOYSA-N
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Description

2,4-Hexadiyne-1,6-diol is an organic compound with the molecular formula C6H6O2. . This compound is characterized by the presence of two hydroxyl groups (-OH) attached to a hexadiyne backbone, which includes two triple bonds between carbon atoms.

Preparation Methods

2,4-Hexadiyne-1,6-diol can be synthesized through various methods. One common synthetic route involves the reaction of diacetylene with formaldehyde in the presence of a silver catalyst and a polar organic solvent. The reaction is typically carried out at temperatures ranging from 0°C to 150°C and under pressures ranging from 0.01 to 10 bar . Another method involves the use of propargyl alcohol as a starting material, which undergoes polymerization when heated under vacuum or an inert gas atmosphere .

Chemical Reactions Analysis

2,4-Hexadiyne-1,6-diol undergoes several types of chemical reactions, including polymerization, oxidation, and substitution. When heated under vacuum or an inert gas atmosphere, it readily undergoes polymerization . It can also participate in oxidation reactions, where the hydroxyl groups are oxidized to form corresponding carbonyl compounds. Common reagents used in these reactions include oxidizing agents such as potassium permanganate or chromium trioxide. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2,4-Hexadiyne-1,6-diol primarily involves its ability to undergo polymerization and other chemical reactions. The presence of triple bonds in its structure allows it to participate in various reactions, leading to the formation of different products. For example, in polymerization reactions, the triple bonds can react to form long polymer chains with unique properties . The molecular targets and pathways involved in these reactions depend on the specific conditions and reagents used.

Comparison with Similar Compounds

2,4-Hexadiyne-1,6-diol can be compared with other similar compounds such as 2-Butyne-1,4-diol and 1,6-Heptadiyne. These compounds also contain multiple triple bonds and hydroxyl groups, but they differ in their specific structures and reactivity. For example, 2-Butyne-1,4-diol has a shorter carbon chain and only one triple bond, while 1,6-Heptadiyne has a longer carbon chain and two triple bonds . The unique structure of this compound, with its two hydroxyl groups and two triple bonds, gives it distinct properties and reactivity compared to these similar compounds.

Properties

IUPAC Name

hexa-2,4-diyne-1,6-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6O2/c7-5-3-1-2-4-6-8/h7-8H,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXMQYKBAZRDVTC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C#CC#CCO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

32760-02-4
Record name 2,4-Hexadiyne-1,6-diol, homopolymer
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=32760-02-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID50184400
Record name Hexa-2,4-diyne-1,6-diol
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Molecular Weight

110.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3031-68-3
Record name 2,4-Hexadiyne-1,6-diol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3031-68-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name Diacetylene glycol
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Record name Diacetylene glycol
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Record name Hexa-2,4-diyne-1,6-diol
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Record name Hexa-2,4-diyne-1,6-diol
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Record name DIACETYLENE GLYCOL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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